2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine
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Overview
Description
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine is a complex organic compound that belongs to the class of acridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 2 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfinylation: The sulfinyl group is introduced by reacting the acridine derivative with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Attachment of the Diethylethanamine Moiety: The final step involves the reaction of the sulfinylated acridine derivative with N,N-diethylethanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in various biological applications.
Amsacrine: An acridine derivative used as an anticancer agent, particularly in the treatment of acute lymphoblastic leukemia.
Quinacrine: Another acridine derivative with antimalarial and anti-inflammatory properties.
Uniqueness
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine is unique due to its specific structural features, such as the presence of methoxy groups and the sulfinyl moiety, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
827303-20-8 |
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Molecular Formula |
C21H26N2O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(2,7-dimethoxyacridin-9-yl)sulfinyl-N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N2O3S/c1-5-23(6-2)11-12-27(24)21-17-13-15(25-3)7-9-19(17)22-20-10-8-16(26-4)14-18(20)21/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI Key |
CXSKHDXAIRKSGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCS(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC |
Origin of Product |
United States |
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